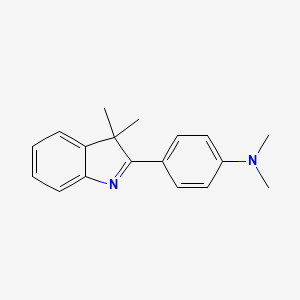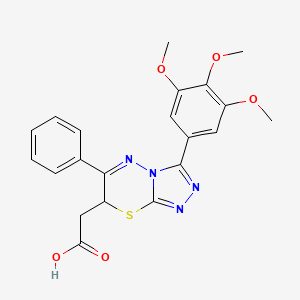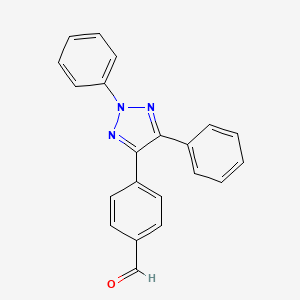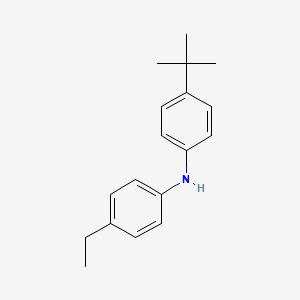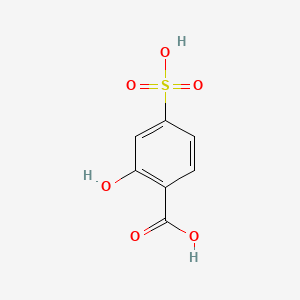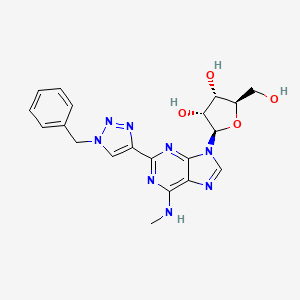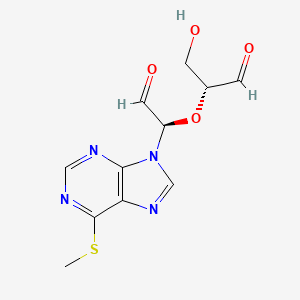
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for the oxidation of oximes to nitrile oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxime group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroisoxazole derivatives: These compounds share the isoxazole ring structure and have similar chemical properties.
Isoxazole derivatives: Other isoxazole derivatives also exhibit biological activity and are used in various applications.
Uniqueness
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+ |
InChI-Schlüssel |
OLEAOOCHPATFCA-ZZXKWVIFSA-N |
Isomerische SMILES |
C1C=NOC1C/C=N/O |
Kanonische SMILES |
C1C=NOC1CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
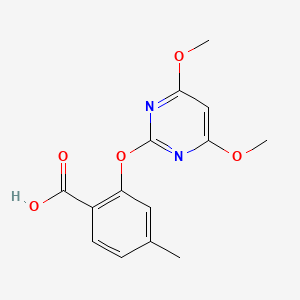
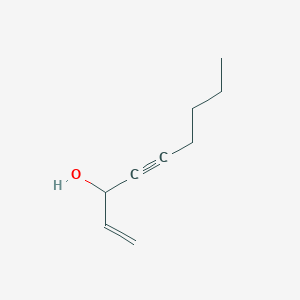
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
